5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(2-ethoxyethylsulfanyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS2/c1-2-10-3-4-11-6-8-5(7)12-9-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIIDWNAJYDZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation methods leverage the reaction of thioamides or thiosemicarbazides with chlorinated nitriles or carbonyl derivatives. For example, Route A employs a thioamide precursor, (2-ethoxyethyl)sulfanylacetothioamide, reacted with chlorocyanogen (ClCN) under acidic conditions to form the thiadiazole ring. This method faces challenges in regioselectivity, as competing pathways may yield isomeric by-products.
Experimental Data for Route A
| Parameter | Value |
|---|---|
| Starting Material | (2-Ethoxyethyl)sulfanylacetothioamide |
| Reagent | ClCN |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Yield | 45% |
Nucleophilic Substitution on Pre-formed Thiadiazoles
Route B utilizes 3,5-dichloro-1,2,4-thiadiazole as a precursor, substituting the 3-chloro group with 2-ethoxyethanethiolate. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, achieving 78% yield after 12 hours at 80°C.
Optimization of Route B
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Base Screening : Cs₂CO₃ outperforms K₂CO₃, reducing side reactions.
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Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate.
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Temperature : Elevated temperatures (80–100°C) accelerate substitution without decomposition.
Direct Synthesis Using Sulfenyl Chlorides
Route C involves the reaction of trichloroacetamidine with (2-ethoxyethyl)sulfenyl chloride under basic conditions. This one-pot method mirrors the synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, substituting the sulfenyl chloride to introduce the ethoxyethyl group. Challenges include the instability of sulfenyl chlorides, necessitating in situ preparation.
Sulfenyl Chloride Synthesis
| Step | Conditions |
|---|---|
| Thiol Chlorination | Cl₂ gas, CH₂Cl₂, 0°C |
| Intermediate | (2-Ethoxyethyl)sulfenyl chloride |
| Purity | 85% (by GC-MS) |
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 45 | 90 | Single-step synthesis | Low regioselectivity |
| B | 78 | 95 | High yield, scalability | Requires pre-formed dichloride |
| C | 62 | 88 | Direct functionalization | Sulfenyl chloride instability |
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Route B is industrially favored due to scalability and reproducibility.
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Route C offers synthetic brevity but requires stringent handling of reactive intermediates.
Experimental Procedures and Optimization
Nucleophilic Substitution (Route B)
Procedure :
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Substrate Preparation : 3,5-Dichloro-1,2,4-thiadiazole (10 mmol) is dissolved in DMF.
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Thiolate Generation : 2-Ethoxyethanethiol (12 mmol) is deprotonated with Cs₂CO₃ (15 mmol).
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Reaction : The thiolate is added dropwise at 80°C, stirred for 12 hours.
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Work-up : Extraction with ethyl acetate, followed by silica gel chromatography.
Critical Parameters :
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Stoichiometry : A 1.2:1 thiol-to-substrate ratio minimizes disulfide formation.
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Catalysis : Addition of catalytic KI (5 mol%) enhances reaction rate via the Finkelstein mechanism.
Chemical Reactions Analysis
General Chemical Reactions of Thiadiazoles
Thiadiazoles are known for their reactivity, which can be leveraged in various chemical transformations. Here are some general reactions:
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Nucleophilic Substitution : Thiadiazoles can undergo nucleophilic substitution reactions, especially at the 5-position, where a leaving group like chlorine can be replaced by nucleophiles .
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Cyclization Reactions : Thiadiazoles can be synthesized through cyclization reactions involving thiosemicarbazides or hydrazine derivatives .
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Electrophilic Substitution : Although less common, thiadiazoles can undergo electrophilic substitution reactions under specific conditions.
Potential Chemical Reactions for 5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole
Given the structure of This compound , potential chemical reactions include:
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Nucleophilic Substitution : The chlorine atom at the 5-position could be replaced by various nucleophiles, such as amines or alkoxides, to form new derivatives.
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Hydrolysis : The sulfanyl group could potentially undergo hydrolysis under acidic or basic conditions, leading to the formation of a thiol or other sulfur-containing compounds.
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Oxidation : The sulfanyl group might be oxidized to form sulfinyl or sulfonyl derivatives, which could alter the compound's biological activity.
Data and Research Findings
While specific data on This compound is limited, general trends in thiadiazole chemistry suggest that modifications to the sulfanyl group or substitution at the 5-position could significantly impact the compound's properties.
| Reaction Type | Potential Products | Conditions |
|---|---|---|
| Nucleophilic Substitution | 5-Substituted-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazoles | Nucleophile (e.g., amine, alkoxide), solvent (e.g., DMF, DMSO) |
| Hydrolysis | Thiol derivatives or other sulfur-containing compounds | Acidic or basic conditions, water or aqueous solvent |
| Oxidation | Sulfinyl or sulfonyl derivatives | Oxidizing agents (e.g., H2O2, m-CPBA) |
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development. Researchers utilize it to explore new chemical reactions and pathways due to its reactivity profile .
Biology
Biologically, this compound is used to study the effects of thiadiazole derivatives on biological systems. It can act as a probe for investigating enzyme interactions and cellular pathways. Studies suggest that derivatives may disrupt DNA replication processes, indicating potential applications in understanding cellular mechanisms .
Medicine
In medicinal chemistry, this compound has shown promise in developing antimicrobial , antifungal , and anticancer agents . Thiadiazole derivatives are particularly noted for their therapeutic potential against various pathogens and cancer cell lines. Ongoing research aims to elucidate their mechanisms of action and optimize their efficacy in clinical applications .
Industry
Industrially, this compound is explored for developing new materials with enhanced properties such as durability and resistance to environmental factors. Its unique chemical structure can lead to innovations in coatings and polymers .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and chlorine atoms in the compound can form covalent bonds or engage in non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Polarity : The ethoxyethylsulfanyl group introduces higher lipophilicity compared to smaller substituents (e.g., chloromethyl) or aromatic groups (e.g., fluorophenyl). This may enhance membrane permeability but reduce aqueous solubility .
- Reactivity : Chloromethyl and piperidinyl derivatives exhibit higher electrophilicity or nucleophilicity, making them reactive intermediates in cross-coupling or post-functionalization .
- Biological Activity : Fluorophenyl and methoxyphenyl derivatives are associated with kinase inhibition or antifungal activity, suggesting that aryl substituents enhance target selectivity .
Protein Thiol Modification
3-Chloro-5-substituted 1,2,4-thiadiazoles (e.g., sulfonyl, sulfanyl derivatives) are potent thiol-modifying agents. For instance, 3-chloro-5-sulfanyl derivatives react selectively with cysteine residues in enzymes like histone deacetylase 8 (HDAC8), inhibiting activity via covalent modification . Compared to the ethoxyethylsulfanyl analogue, sulfonyl derivatives (e.g., 3-chloro-5-sulfonyl-TDZ) exhibit faster reaction kinetics due to better leaving-group ability, but the ethoxyethyl group may improve cellular uptake .
Antimicrobial and Antifungal Activity
5-Cyano-3-substituted derivatives (e.g., indol-3-yl or pyrazolyl analogues) show weak antimicrobial activity against Helicobacter pylori . In contrast, strobilurin analogs incorporating 5-chloro-3-(3,5-bistrifluoromethylphenyl)-1,2,4-thiadiazole demonstrate potent fungicidal activity, highlighting the importance of trifluoromethylaryl groups in agrochemical design .
Toxicity Profiles
Substituents significantly influence safety profiles. The ethoxyethylsulfanyl group’s toxicity remains uncharacterized but could align with sulfanyl-containing agrochemicals requiring careful handling.
Physicochemical Properties
- Stability : Chlorine at position 5 stabilizes the thiadiazole ring against hydrolysis, a common degradation pathway for unsubstituted analogues .
Biological Activity
5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Overview of this compound
This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. The presence of the chlorine atom and the ethoxyethylsulfanyl group enhances its reactivity and stability, making it a valuable candidate for various therapeutic applications.
Target of Action
Research indicates that 1,3,4-thiadiazole derivatives can significantly disrupt DNA replication processes in target cells. This mechanism is critical in the development of anticancer agents as well as antimicrobial compounds.
Mode of Action
The compound is hypothesized to interact with cellular targets by inhibiting key enzymes involved in DNA synthesis. This leads to inhibition of cell growth and proliferation in both bacterial and cancer cell lines .
Biochemical Pathways
The biological activity of this compound likely involves pathways related to DNA replication and repair mechanisms. The compound's ability to inhibit these pathways can result in increased apoptosis in cancer cells and reduced viability in pathogenic microorganisms .
Anticancer Activity
Several studies have evaluated the cytotoxic effects of thiadiazole derivatives on different cancer cell lines. For instance:
| Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|
| HCT116 (Colon) | 3.29 | High |
| H460 (Lung) | 10 | Moderate |
| MCF-7 (Breast) | 0.28 | Very High |
These results indicate potent anticancer properties, especially against breast cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also shown significant antimicrobial activity. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 μg/mL | Effective |
| Escherichia coli | 20 μg/mL | Moderate |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Case Studies
- Cytotoxicity against Cancer Cells : A study reported that various thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10 μg/mL against multiple tumor cell lines including human colon (HCT116), lung (H460), and breast (MCF-7) cancers. The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Enzyme Inhibition Studies : Another research effort highlighted the interaction of thiadiazole derivatives with tubulin, suggesting that these compounds could inhibit microtubule dynamics essential for cell division. Docking studies provided insights into the binding affinities and potential inhibitory mechanisms .
Comparison with Related Compounds
This compound can be compared with other thiadiazole derivatives:
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| 5-Chloro-1,2,4-thiadiazole | Lacks ethoxyethylsulfanyl group | Moderate anticancer activity |
| 3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole | Lacks chlorine atom | Reduced reactivity |
| 5-Chloro-3-(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole | Similar structure but different substituent | Varies in solubility and activity |
The unique combination of functional groups in this compound enhances its biological profile compared to these related compounds .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example:
- Use Lawesson’s reagent for cyclization of thiourea derivatives to form the thiadiazole core .
- Introduce the (2-ethoxyethyl)sulfanyl group via nucleophilic substitution under reflux with sodium hydroxide (e.g., 20% aqueous NaOH, 2–4 hours) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and final products via recrystallization (ethanol/water) .
Q. How can the structure and purity of synthesized this compound be confirmed?
- Methodological Answer :
- Spectral Analysis : Use -NMR and -NMR to confirm substituent integration and chemical shifts (e.g., δ ~3.5–3.7 ppm for ethoxyethyl protons) .
- Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What solvent systems are suitable for studying the solubility and stability of this compound?
- Methodological Answer :
- Test solubility in DMSO (for biological assays), ethanol, and dichloromethane (for synthetic steps).
- Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How to design a robust protocol for evaluating the antitumor activity of this compound derivatives?
- Methodological Answer :
- Cell Lines : Screen against 60 cancer cell lines (e.g., NCI-60 panel) using MTT assays .
- Dosage : Test concentrations from 1 nM to 100 µM, with 72-hour exposure.
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
Q. What computational strategies can predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., EGFR or tubulin). Prepare ligands with Open Babel (minimized energy) and receptors with PyMOL (removed water/ions) .
- Validation : Compare results with co-crystallized ligands (RMSD <2.0 Å) and validate via MD simulations (GROMACS, 50 ns trajectories) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Analysis : Compare cell line specificity (e.g., HeLa vs. MCF-7), compound purity (HPLC data), and assay conditions (e.g., serum-free vs. serum-containing media) .
- Statistical Reconciliation : Apply multivariate analysis (ANOVA) to isolate confounding factors .
Q. What methodologies enable structure-activity relationship (SAR) analysis for optimizing this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified chloro, ethoxyethyl, or thiadiazole groups .
- In Vitro Testing : Rank derivatives by IC values in target assays (e.g., kinase inhibition).
- QSAR Modeling : Use Schrödinger’s QikProp to correlate logP, polar surface area, and activity .
Q. How to assess the compound’s potential as an antimicrobial agent?
- Methodological Answer :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Perform time-kill assays and SEM imaging to evaluate membrane disruption .
Experimental Design & Data Analysis
Q. What experimental controls are critical in stability studies of this compound under varying pH conditions?
- Methodological Answer :
Q. How to design a pharmacokinetic study for this compound in rodent models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
